1-(Pyridin-2-yl)piperazin-2-one
Overview
Description
1-(Pyridin-2-yl)piperazin-2-one is a compound with a molecular weight of 177.21 . It is a solid substance .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives, which include 1-(Pyridin-2-yl)piperazin-2-one, involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for 1-(Pyridin-2-yl)piperazin-2-one is 1S/C9H11N3O/c13-9-7-10-5-6-12(9)8-3-1-2-4-11-8/h1-4,10H,5-7H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
1-(Pyridin-2-yl)piperazin-2-one is a solid substance that is stored at room temperature . It has a molecular weight of 177.21 .Scientific Research Applications
Synthesis and Docking Studies of Piperazine-1-yl-1H-indazole Derivatives
Piperazine-1-yl-1H-indazole derivatives, including compounds with 1-(Pyridin-2-yl)piperazin-2-one, play a significant role in medicinal chemistry. The compound 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole was synthesized efficiently and characterized by spectral analysis. This research demonstrates the importance of these compounds in drug discovery and development (Balaraju, Kalyani, & Laxminarayana, 2019).
Synthesis of Piperazine Derivatives with Antihypertensive and Antiarrhythmic Effects
Novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including those with a 3-(4-arylpiperazin-1-yl)propyl moiety, demonstrated significant antihypertensive and antiarrhythmic activities. This indicates the potential of 1-(Pyridin-2-yl)piperazin-2-one derivatives in developing treatments for cardiovascular diseases (Malawska et al., 2002).
Acetylcholinesterase Inhibitors for Alzheimer's Disease
Compounds including 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides were identified as effective acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, relevant for Alzheimer's disease treatment. This underscores the therapeutic potential of 1-(Pyridin-2-yl)piperazin-2-one derivatives in neurodegenerative disease management (Umar et al., 2019).
Memory Enhancement in Mice
Piperazin-1-yl 2-(1-pyridin-2-yl-ethoxy) acetamide, a derivative of 1-(Pyridin-2-yl)piperazin-2-one, showed promising results in enhancing memory abilities in mice, suggesting its potential in cognitive enhancement or treatment of memory-related disorders (Li Ming-zhu, 2008).
Anticancer Activity of Piperazine Derivatives
Piperazine-2,6-dione derivatives, synthesized using various amines including pyridin-2-ylmethanamine, demonstrated notable anticancer activities against various cancer cell lines. This highlights the potential of 1-(Pyridin-2-yl)piperazin-2-one derivatives in cancer therapy (Kumar et al., 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The precautionary statements associated with it include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
1-pyridin-2-ylpiperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-9-7-10-5-6-12(9)8-3-1-2-4-11-8/h1-4,10H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXQKAGUVNHYNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619048 | |
Record name | 1-(Pyridin-2-yl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-yl)piperazin-2-one | |
CAS RN |
345310-98-7 | |
Record name | 1-(Pyridin-2-yl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Pyridin-2-yl)piperazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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